molecular formula C9H9F2N B1434943 4-(2,2-Difluorocyclopropyl)aniline CAS No. 35694-68-9

4-(2,2-Difluorocyclopropyl)aniline

Cat. No.: B1434943
CAS No.: 35694-68-9
M. Wt: 169.17 g/mol
InChI Key: OXFBPXHMFTUVOO-UHFFFAOYSA-N
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Description

The compound consists of a cyclopropyl ring substituted with two fluorine atoms and an aniline group, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluorocyclopropyl)aniline typically involves the cyclopropanation of aniline derivatives with difluorocarbene precursors. One common method includes the reaction of aniline with 2,2-difluorocyclopropane under palladium-catalyzed conditions . This reaction is known for its high selectivity and yield.

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors has been explored to enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluorocyclopropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under various catalytic conditions.

Major Products: The major products formed from these reactions include fluorinated quinolines, amine derivatives, and substituted anilines, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

4-(2,2-Difluorocyclopropyl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, enhancing their stability and activity.

    Medicine: It is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-(2,2-Difluorocyclopropyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways and the inhibition of target enzymes .

Comparison with Similar Compounds

  • 4-Fluoroaniline
  • 2,2-Difluorocyclopropane
  • Fluorinated Quinolines

Comparison: 4-(2,2-Difluorocyclopropyl)aniline stands out due to its unique combination of a difluorocyclopropyl ring and an aniline group. This structural feature imparts distinct chemical reactivity and biological activity compared to other fluorinated compounds. The compound’s ability to undergo selective reactions and its potential in drug discovery make it a valuable addition to the family of fluorinated organic molecules .

Properties

IUPAC Name

4-(2,2-difluorocyclopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFBPXHMFTUVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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